molecular formula C10H12Br2N2O B14216958 2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one CAS No. 832077-00-6

2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14216958
CAS No.: 832077-00-6
M. Wt: 336.02 g/mol
InChI Key: ITCZSZGFTHYKBL-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by the presence of bromine atoms and a tert-butylhydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted cyclohexa-dienone derivatives .

Scientific Research Applications

2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Properties

CAS No.

832077-00-6

Molecular Formula

C10H12Br2N2O

Molecular Weight

336.02 g/mol

IUPAC Name

2,4-dibromo-6-(tert-butyldiazenyl)phenol

InChI

InChI=1S/C10H12Br2N2O/c1-10(2,3)14-13-8-5-6(11)4-7(12)9(8)15/h4-5,15H,1-3H3

InChI Key

ITCZSZGFTHYKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)O

Origin of Product

United States

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